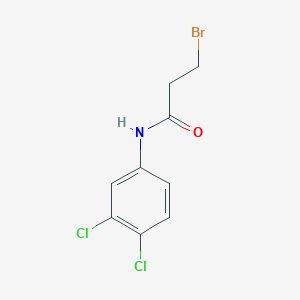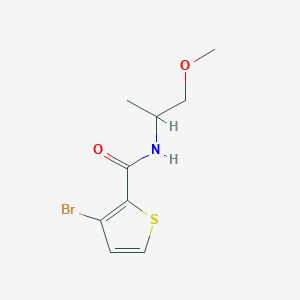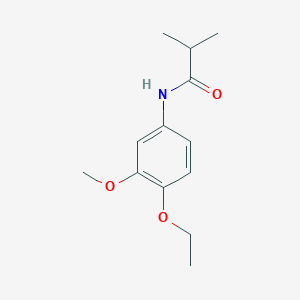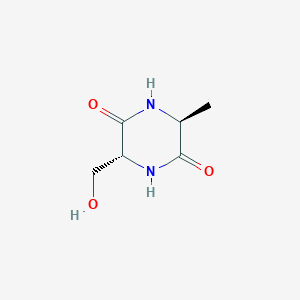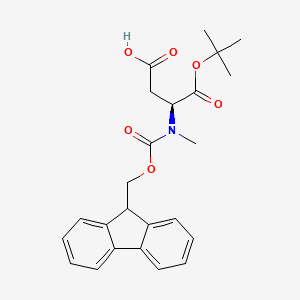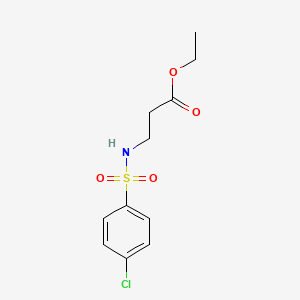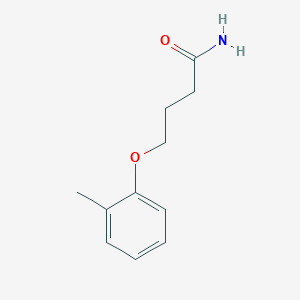
4-(O-tolyloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(O-tolyloxy)butanamide is an organic compound with the molecular formula C11H15NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a butanamide backbone with an O-tolyloxy substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(O-tolyloxy)butanamide typically involves the reaction of 4-bromobutanamide with O-tolyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to improve reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(O-tolyloxy)butanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acid or base, it can hydrolyze to produce 4-(O-tolyloxy)butanoic acid and ammonia.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the O-tolyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 4-(O-tolyloxy)butanoic acid and ammonia.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted butanamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-(O-tolyloxy)butanamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(O-tolyloxy)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyramide: A simpler amide with a similar backbone but lacking the O-tolyloxy group.
N-phenylbutanamide: Contains a phenyl group instead of the O-tolyloxy group.
Uniqueness
4-(O-tolyloxy)butanamide is unique due to its O-tolyloxy substituent, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4-(2-methylphenoxy)butanamide |
InChI |
InChI=1S/C11H15NO2/c1-9-5-2-3-6-10(9)14-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13) |
Clé InChI |
GNIBXOHPRRQBBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


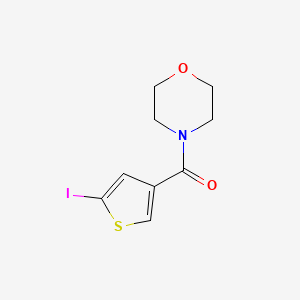
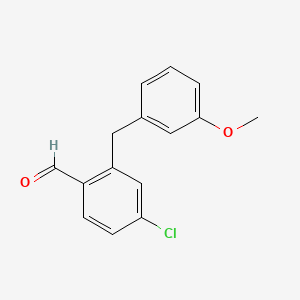
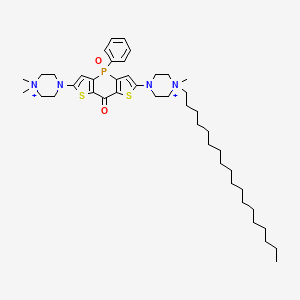

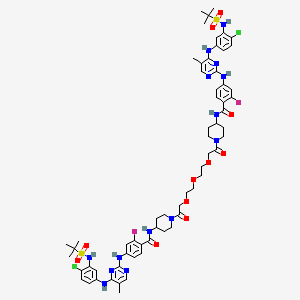
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)

